Thiazolo[4,5-b]pyridine,2-hydrazinyl-
Description
Significance of the Thiazolo[4,5-b]pyridine (B1357651) Scaffold in Contemporary Chemical and Biological Research
The thiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. dmed.org.ua This bicyclic system, which can be considered a purine (B94841) bioisostere, provides a rigid framework that can be strategically functionalized to interact with various biological targets. dmed.org.uadmed.org.ua The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a unique electronic and steric environment, contributing to its ability to modulate the activity of enzymes and receptors.
Research has demonstrated that derivatives of the thiazolo[4,5-b]pyridine scaffold exhibit a broad spectrum of pharmacological effects. dmed.org.ua These include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. dmed.org.uamdpi.comnih.gov The versatility of this scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to optimize its biological efficacy and selectivity. dmed.org.uanih.gov
Table 1: Reported Biological Activities of Thiazolo[4,5-b]pyridine Derivatives
| Biological Activity | Research Focus |
| Antimicrobial | Development of new agents to combat pathogenic bacteria and fungi. mdpi.com Some derivatives have shown potent inhibitory effects against strains like Pseudomonas aeruginosa and Escherichia coli. mdpi.com |
| Anti-inflammatory | Synthesis of compounds with strong anti-inflammatory action, in some cases exceeding that of standard drugs like ibuprofen. nih.govresearchgate.net |
| Antioxidant | Evaluation of the radical scavenging effects of various derivatives. nih.govresearchgate.net |
| Anticancer | Screening for cytotoxic effects against various cancer cell lines. proquest.com |
| Herbicidal | Exploration of potential applications in agriculture. dmed.org.ua |
Strategic Importance of the Hydrazinyl Moiety in Heterocyclic Chemistry and Derivatization
The hydrazinyl group (-NHNH2) is a cornerstone of heterocyclic synthesis and a key functional group for chemical derivatization. nih.gov Its strategic importance lies in its nucleophilic nature and its ability to serve as a building block for the construction of a variety of nitrogen-containing heterocycles. enamine.net Hydrazines and their derivatives are widely utilized in organic synthesis due to their versatility in forming new carbon-nitrogen and nitrogen-nitrogen bonds. nih.gov
In the context of Thiazolo[4,5-b]pyridine,2-hydrazinyl-, the hydrazinyl moiety acts as a versatile handle for further chemical modifications. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which themselves are a class of compounds with significant biological activities. mdpi.com Furthermore, the hydrazinyl group can be acylated or used as a precursor for the synthesis of other heterocyclic rings, such as pyrazoles, triazoles, and pyridazines, thereby expanding the chemical space and potential biological applications of the parent molecule. researchgate.netenamine.net The presence of this reactive group allows for the creation of libraries of diverse compounds for high-throughput screening in drug discovery programs.
Research Landscape and Emerging Directions for Thiazolo[4,5-b]pyridine,2-hydrazinyl-
The current research landscape for Thiazolo[4,5-b]pyridine,2-hydrazinyl- is primarily focused on its use as a key intermediate in the synthesis of more complex molecules. researchgate.net Its preparation is often achieved through the nucleophilic substitution of a suitable leaving group (such as an ethoxy group) on the thiazolo[4,5-b]pyridine core with hydrazine (B178648). researchgate.net
Emerging research directions are aimed at leveraging the unique structural features of Thiazolo[4,5-b]pyridine,2-hydrazinyl- to develop novel therapeutic agents. The combination of the biologically active thiazolo[4,5-b]pyridine scaffold with the synthetically versatile hydrazinyl group provides a powerful platform for the design of targeted therapies. Future research is likely to focus on:
Synthesis of Novel Derivatives: The systematic derivatization of the hydrazinyl moiety to explore a wider range of chemical space and identify compounds with enhanced biological activity and selectivity.
Biological Screening: Comprehensive screening of new derivatives against a broad panel of biological targets, including kinases, proteases, and microbial enzymes, to uncover new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Detailed investigation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and specific compounds.
Development of Molecular Probes: Utilization of the reactive hydrazinyl group to attach fluorescent tags or other reporter molecules, creating tools for studying biological processes.
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-5-4(11-6)2-1-3-8-5/h1-3H,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGIEWUXWLMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiazolo 4,5 B Pyridine,2 Hydrazinyl and Its Derivatives
Direct Synthetic Routes to 2-Hydrazinylthiazolo[4,5-b]pyridine
Direct synthetic strategies are often favored for their straightforward nature, typically involving the functionalization of the C-2 position of the thiazolo[4,5-b]pyridine (B1357651) ring system.
The most common direct approach to synthesize 2-hydrazinylthiazolo[4,5-b]pyridine is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-2 position with hydrazine (B178648). This position is activated towards nucleophilic attack by the adjacent nitrogen atom in the thiazole (B1198619) ring.
Key precursors for this reaction are 2-halothiazolo[4,5-b]pyridines (e.g., 2-chloro or 2-fluoro derivatives) or 2-alkoxythiazolo[4,5-b]pyridines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, suggesting that 2-fluorothiazolo[4,5-b]pyridine would be a highly reactive substrate. nih.gov The reaction is typically performed by heating the precursor with hydrazine hydrate, often in a polar solvent such as ethanol. This methodology is well-established for analogous heterocyclic systems; for instance, 2-hydrazinyl-3H-imidazo[4,5-b]pyridine is efficiently prepared by reacting 2-mercapto-3H-imidazo[4,5-b]pyridine with hydrazine hydrate. researchgate.net Similarly, the nucleophilic replacement of an ethoxy group by hydrazine has been successfully applied to thiazolo[4,5-b]pyridine scaffolds. derpharmachemica.com
Table 1: Examples of Nucleophilic Substitution for Hydrazinyl Group Introduction
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Halothiazolo[4,5-b]pyridine | Hydrazine hydrate | Heat, Ethanol | 2-Hydrazinylthiazolo[4,5-b]pyridine |
| 2-Alkoxythiazolo[4,5-b]pyridine | Hydrazine hydrate | Heat | 2-Hydrazinylthiazolo[4,5-b]pyridine derpharmachemica.com |
| 2-Mercapto-imidazo[4,5-b]pyridine* | Hydrazine hydrate | Boiling Ethanol | 2-Hydrazinyl-imidazo[4,5-b]pyridine* researchgate.net |
*Analogous reaction in a similar heterocyclic system.
An alternative strategy involves constructing the thiazole ring onto a 2-aminopyridine (B139424) backbone. A key starting material for this approach is 2-aminopyridine-3-thiol. dmed.org.ua The thiazole ring can be formed through condensation with a reagent that provides the C-2 carbon and the attached hydrazinyl group, or a precursor to it.
One documented method for creating a related system involves the condensation of 2-aminopyridine with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine, which yields 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua While this does not directly yield the 2-hydrazinyl derivative, the resulting 2-amino group can be subsequently converted to the desired hydrazinyl functionality through diazotization followed by reduction, representing a multi-step but viable pathway.
Indirect Synthetic Approaches and Precursor-Based Strategies
Indirect methods involve more complex synthetic sequences where the core heterocyclic structure is assembled from synthons, one of which already bears the hydrazinyl group.
This approach involves the chemical modification of a functional group at the C-2 position of a pre-formed thiazolo[4,5-b]pyridine ring into a hydrazinyl group. A primary example is the conversion of the readily accessible 2-aminothiazolo[4,5-b]pyridine. This transformation can be achieved via a two-step process:
Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine using a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃).
In these synthetic routes, the hydrazinyl moiety is incorporated into a precursor molecule before the final cyclization step that forms the bicyclic thiazolo[4,5-b]pyridine system. This strategy allows for the early introduction of the desired functionality.
Research has shown that complex thiazolo[4,5-b]pyridine derivatives can be synthesized by building the pyridine (B92270) ring onto a pre-existing thiazole that already contains a hydrazinyl-derived group. For instance, a synthetic pathway involves the reaction of a thiazole hydrazone, specifically 2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-thiazole derivatives, with arylidenemalononitriles. This reaction proceeds via a series of condensation and cyclization steps to afford highly substituted 4,5-dihydrothiazolo[4,5-b]pyridines. nih.gov This demonstrates the principle of using a hydrazinyl-containing synthon to construct the target heterocyclic core.
Derivatization Techniques Applied to the 2-Hydrazinyl Functionality
The 2-hydrazinyl group on the thiazolo[4,5-b]pyridine core is a versatile chemical handle that allows for extensive derivatization and the synthesis of a wide range of derivatives. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile.
Common derivatization reactions include:
Hydrazone Formation: The hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This is a widely used reaction for linking the thiazolo[4,5-b]pyridine core to other molecular fragments. researchgate.net
Acylation: Reaction with acylating agents such as acyl chlorides and acid anhydrides yields the corresponding N-acylhydrazides. derpharmachemica.com
Heterocycle Synthesis: The hydrazinyl group serves as a key building block for the synthesis of additional fused or appended heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) leads to pyrazole (B372694) derivatives, while reaction with ethyl cyanoacetate (B8463686) can yield pyrazolones. researchgate.net Furthermore, treatment with carbon disulfide can lead to the formation of five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles. derpharmachemica.com
Table 2: Common Derivatization Reactions of the 2-Hydrazinyl Group
| Reagent Type | Product Type | Example Reagent |
|---|---|---|
| Aldehydes/Ketones | Hydrazones | Aromatic aldehydes researchgate.net |
| Acyl Halides | Acylhydrazides | Benzoyl chloride |
| 1,3-Dicarbonyls | Pyrazoles | Acetylacetone researchgate.net |
| α-Cyano Esters | Pyrazolones | Ethyl cyanoacetate researchgate.net |
These derivatization techniques underscore the synthetic utility of 2-hydrazinylthiazolo[4,5-b]pyridine as an intermediate for creating diverse chemical libraries.
Acylation Reactions for Hydrazide Formation
Acylation of the terminal nitrogen of the hydrazinyl group in thiazolo[4,5-b]pyridine derivatives is a common strategy to introduce a variety of substituents and to form hydrazides. These reactions typically involve treating the hydrazinyl compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. beilstein-journals.org For instance, the acylation of 6-bromo-2,3-dihydro nih.govacs.orgthiazolo[4,5-b]pyridines proceeds under mild conditions using an appropriate acyl chloride and triethylamine (B128534) as a base in dichloromethane (B109758) (DCM). beilstein-journals.org This straightforward method allows for the synthesis of N-acylated target compounds. beilstein-journals.org
Further functionalization can be achieved from the resulting hydrazide. For example, (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide can be acylated to introduce further heterocyclic moieties. researchgate.net These acylation reactions are fundamental in diversifying the structures derived from the 2-hydrazinyl-thiazolo[4,5-b]pyridine core.
Table 1: Examples of Acylation Reactions
| Starting Material | Acylating Agent | Product | Conditions |
| 6-bromo-2,3-dihydro nih.govacs.orgthiazolo[4,5-b]pyridines | Acyl chloride | N-acylated 6-bromo-2,3-dihydro nih.govacs.orgthiazolo[4,5-b]pyridines | Triethylamine, DCM |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | Thionyl-bis-glycolic acid | 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide | Not specified |
Cyclocondensation Reactions to Form Fused Heterocycles (e.g., Triazoles)
The hydrazinyl group is a key precursor for building fused heterocyclic systems through cyclocondensation reactions. The two adjacent nitrogen atoms of the hydrazinyl moiety can react with reagents containing two electrophilic centers to form new rings. A prominent example is the synthesis of fused triazole rings. For instance, reacting 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole, a related heterocyclic system, can lead to the formation of fused 1,2,4-triazolo rings. researchgate.net
Similarly, new series of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine derivatives have been prepared and subsequently reacted with reagents like formic acid to yield fused triazole heterocycles. researchgate.net These reactions demonstrate the utility of the hydrazinyl group as a building block for creating more complex, polycyclic aromatic systems. The cyclocondensation can also be used to form other fused rings, such as pyrazoles, when reacted with 1,3-dicarbonyl compounds like acetylacetone. researchgate.net
Table 2: Cyclocondensation Reactions for Fused Heterocycle Formation
| Starting Hydrazinyl Compound | Reagent | Fused Heterocycle Formed |
| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Not specified | 5-methyl-1,2,4-triazolo[... ]thiazolo[3,2-a]benzimidazole |
| 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine | Formic acid | Triazolo[4,5-b]pyridine derivative |
| 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole | Acetylacetone | Pyrazolyl-pyrimidino[...]thiazolo[3,2-a]benzimidazole |
Alkylation Reactions of the Hydrazinyl Nitrogen Atoms
While alkylation can occur at various positions on the thiazolo[4,5-b]pyridine ring system, specific conditions can favor the alkylation of the hydrazinyl nitrogen atoms. researchgate.netderpharmachemica.com These reactions introduce alkyl groups onto the nitrogen, modifying the compound's steric and electronic properties. The specific site of alkylation (the alpha or beta nitrogen of the hydrazinyl group) can depend on the reaction conditions and the substrate. These reactions expand the chemical space accessible from the 2-hydrazinyl precursor.
Condensation with Carbonyl Compounds (e.g., Knoevenagel Condensation, Imino-formation)
The nucleophilic nature of the terminal amino group in 2-hydrazinyl-thiazolo[4,5-b]pyridine allows for facile condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically results in the formation of a hydrazone, which involves the creation of a carbon-nitrogen double bond (C=N), also known as an imine or a Schiff base. acs.orgresearchgate.net
This imino-formation is a versatile reaction. For example, 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide can be condensed with various aromatic aldehydes to produce the corresponding Schiff bases. acs.org The formation is often confirmed by the appearance of a characteristic CH=N signal in the ¹H-NMR spectrum. acs.org
Furthermore, derivatives of thiazolo[4,5-b]pyridine can participate in Knoevenagel condensations. This reaction is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group followed by dehydration. wikipedia.org For instance, the presence of an active methylene (B1212753) group in a thiazolidinone ring attached to a thiazolo[4,5-b]pyridine scaffold provides a site for Knoevenagel condensation with arylidene derivatives. researchgate.netderpharmachemica.com While not a direct reaction of the hydrazinyl group itself, subsequent modifications can lead to its involvement. Knoevenagel condensation has also been successfully applied to 2-methyl-thiazolo[4,5-b]pyrazines, a closely related heterocyclic system, reacting with aldehydes to form an olefin. nih.gov This suggests that with appropriate functionalization, the thiazolo[4,5-b]pyridine core is amenable to such transformations.
Table 3: Condensation Reactions with Carbonyl Compounds
| Reaction Type | Thiazolo[4,5-b]pyridine Derivative | Carbonyl Compound | Product Type |
| Imino-formation | 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide | Aromatic aldehydes | Schiff Base (Hydrazone) |
| Imino-formation | 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine | Aromatic aldehydes | Hydrazone |
| Knoevenagel Condensation | 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-N-(4-oxo-2-thioxo-thiazolydine-3-yl)-acetamide | Arylidene derivatives | Arylidene-thiazolidinone derivative |
Reactivity Profiles and Chemical Transformations of Thiazolo 4,5 B Pyridine,2 Hydrazinyl
Nucleophilic Character of the Hydrazinyl Group
The hydrazinyl group (-NHNH₂) at the 2-position of the thiazolo[4,5-b]pyridine (B1357651) ring is a potent nucleophilic center. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, allows this group to readily participate in reactions with a wide range of electrophiles. The terminal nitrogen (-NH₂) is typically the more reactive site for initial nucleophilic attack.
The nucleophilic nature of the 2-hydrazinyl group enables its facile condensation with various carbonyl compounds. For instance, it reacts with aldehydes and ketones to form the corresponding hydrazones. These reactions are fundamental in building more complex molecular architectures. Furthermore, the hydrazinyl group can be acylated by reacting with acid chlorides or anhydrides to yield hydrazide derivatives. This reactivity is crucial for creating amide linkages and extending the molecular structure.
| Electrophile Type | Reagent Example | Product Type | Significance |
| Aldehyde/Ketone | Aromatic Aldehydes | Hydrazones | Formation of C=N bonds, precursors for further cyclization. |
| Acid Chloride | Chloroacetyl chloride | N'-substituted Hydrazides | Introduction of new functional groups and building blocks. |
| Isothiocyanate | Phenyl isothiocyanate | Thiosemicarbazides | Precursors for thiazole (B1198619) and thiadiazole ring synthesis. |
This table is illustrative of the typical reactivity of hydrazinyl groups and is based on common organic transformations.
The 2-hydrazinyl group is an excellent precursor for constructing fused five-membered heterocyclic rings through cycloaddition and cyclocondensation reactions. A prominent example is the synthesis of fused triazole systems. The reaction of a 2-hydrazinylpyridine derivative with reagents like chloroacetyl chloride, followed by treatment with a dehydrating agent such as phosphorus oxychloride, leads to intramolecular cyclization, yielding a fused triazolo-pyridine system. organic-chemistry.org This transformation involves the hydrazinyl group acting as a dinucleophile, ultimately forming a stable, aromatic triazole ring fused to the parent heterocycle. This synthetic strategy is highly valuable for producing compounds like dmed.org.uadmed.org.uaresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine precursors. organic-chemistry.org
Such reactions are pivotal in medicinal chemistry for accessing novel scaffolds. The formation of these fused tricyclic systems significantly expands the chemical space and allows for the exploration of new structure-activity relationships.
Reactivity of the Thiazolo[4,5-b]pyridine Bicyclic System
The electronic properties of the fused thiazolo[4,5-b]pyridine ring system are dictated by the interplay between the electron-rich thiazole component and the electron-deficient pyridine (B92270) ring.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. This deficiency is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The fusion of the thiazole ring further modulates the electronic landscape, but the pyridine moiety retains its susceptibility to nucleophilic attack.
Consequently, the thiazolo[4,5-b]pyridine system is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group (e.g., a halogen or a nitro group) is present on the pyridine ring. Nucleophilic attack is regioselectively favored at the positions ortho and para to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization that is not possible if the attack occurs at the meta position. stackexchange.com This principle has been applied to the synthesis of fused thiazolo[4,5-b]pyridines through successive SNAr processes.
Both the pyridine and thiazole rings are aromatic, each possessing a delocalized π-electron system that confers significant thermodynamic stability. The fusion of these two rings creates a larger, planar bicyclic system that maintains a high degree of aromatic character. This aromatic stability means that reactions typically proceed via substitution, preserving the aromatic core, rather than addition, which would disrupt the π-system. The thiazolo[4,5-b]pyridine scaffold's inherent stability makes it a reliable platform for developing new functionalized molecules. dmed.org.ua
Regioselectivity and Stereoselectivity in Reactions of Derivatives
The inherent electronic properties of the thiazolo[4,5-b]pyridine ring system govern the regioselectivity of its reactions. As discussed, nucleophilic aromatic substitution on the pyridine part of the scaffold is highly regioselective. Incoming nucleophiles will preferentially attack positions that allow for the stabilization of the intermediate anionic charge by the pyridine nitrogen atom. stackexchange.com
In the case of electrophilic substitution, the pyridine ring is generally deactivated. However, should such a reaction occur on a derivative, the directing effects of existing substituents would play a crucial role. For reactions involving the 2-hydrazinyl group itself, the terminal nitrogen atom is the primary site of nucleophilic attack, leading to a predictable regiochemical outcome in condensation and acylation reactions. When this group participates in cyclization reactions, such as the formation of a fused triazole ring, the reaction proceeds with a defined regiochemistry, leading to a specific constitutional isomer. organic-chemistry.org
The planar and rigid nature of the aromatic thiazolo[4,5-b]pyridine core means that stereoselectivity is primarily a consideration when reactions create new chiral centers on substituents attached to the ring system. The bicyclic scaffold itself can influence the stereochemical outcome of such reactions through steric hindrance or by directing the approach of reagents.
Rearrangement Pathways and Isomerization
The study of rearrangement and isomerization pathways is crucial for understanding the chemical behavior and stability of heterocyclic compounds. For Thiazolo[4,5-b]pyridine,2-hydrazinyl-, while specific research on its rearrangement is limited, analogous transformations in related heterocyclic systems provide a framework for predicting potential isomerization and rearrangement reactions. These potential pathways are primarily dictated by the inherent reactivity of the fused thiazolopyridine core and the attached hydrazinyl substituent.
One of the key potential transformations for 2-hydrazinyl-N-heterocycles is the propensity to undergo ring-chain tautomerism. This process involves a reversible intramolecular cyclization, leading to an equilibrium between the open-chain hydrazinyl form and a condensed triazole ring system. In the case of Thiazolo[4,5-b]pyridine,2-hydrazinyl-, this could result in the formation of a organic-chemistry.orgresearchgate.netwikipedia.orgtriazolo[4,3-a]thiazolo[4,5-b]pyridine ring system. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents.
Furthermore, heterocyclic systems containing a triazole ring fused to a pyridine ring are known to undergo Dimroth-type rearrangements. wikipedia.orgnih.govresearchgate.netresearchgate.net This rearrangement typically involves the cleavage of the triazole ring followed by recyclization, leading to a more thermodynamically stable isomer. For the potential triazolo intermediate formed from Thiazolo[4,5-b]pyridine,2-hydrazinyl-, a Dimroth rearrangement could lead to the formation of a organic-chemistry.orgresearchgate.netwikipedia.orgtriazolo[1,5-a]thiazolo[4,5-b]pyridine structure. Such rearrangements are often influenced by pH and thermal conditions.
Another relevant rearrangement in analogous systems is the Boulton-Katritzky rearrangement, which is observed in systems containing a hydrazone moiety adjacent to a heterocyclic ring. organic-chemistry.orgresearchgate.netbeilstein-journals.orgresearchgate.netdntb.gov.ua While not a direct rearrangement of the initial compound, derivatives of Thiazolo[4,5-b]pyridine,2-hydrazinyl-, such as those formed by condensation with carbonyl compounds, could potentially undergo this type of rearrangement. This would involve the intramolecular cyclization of the hydrazone side chain, leading to the formation of a new five-membered heterocyclic ring.
Structure Activity Relationship Sar Studies of Thiazolo 4,5 B Pyridine,2 Hydrazinyl Derivatives
Impact of Substitutions on the Thiazole (B1198619) Ring (e.g., at C-4, C-5)
Editor's Note: Per standard IUPAC nomenclature for the thiazolo[4,5-b]pyridine (B1357651) ring, positions C-4, C-5, C-6, and C-7 belong to the pyridine (B92270) moiety. The thiazole ring contains the C-2 position. This section will discuss substitutions at the C-5 position of the pyridine ring, as intended by the outline's scope.
Modifications to the pyridine portion of the thiazolo[4,5-b]pyridine scaffold, particularly at the C-5 and C-7 positions, have been shown to significantly impact biological activity. Studies on a series of 2-oxo-thiazolo[4,5-b]pyridine derivatives reveal that the nature of the substituent at C-5 is a key determinant of anti-inflammatory and antimicrobial efficacy.
For instance, starting with a 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one core, acylation of the 5-hydroxy group has been explored. researchgate.net The introduction of various carboxylate esters at this position leads to a range of anti-inflammatory responses. Notably, derivatives featuring a chloro-acetic acid or a 1-(2-chloro-phenyl)-5-methyl-1H- researchgate.netresearchgate.netnih.govtriazole-4-carboxylic acid moiety at C-5 demonstrated significant inflammation inhibition. researchgate.net In contrast, other acyl substitutions at this position did not yield a notable increase in activity, highlighting a specific structural requirement for interaction with the biological target. researchgate.net
In other studies focusing on antimicrobial activity, compounds with a carboxylic acid group at the C-5 position have been synthesized and evaluated. mdpi.com The presence of aryl groups at the C-7 position combined with a methyl group at C-5 creates a series of potent antimicrobial agents. mdpi.com These findings underscore the importance of the substitution pattern on the pyridine ring for modulating the pharmacological profile of the thiazolo[4,5-b]pyridine core.
Impact of Substitutions on the Pyridine Ring (e.g., at C-6, C-7)
Substitutions at the C-7 position of the pyridine ring have been a primary focus for SAR studies, often involving the introduction of various aryl groups. In a series of 5-methyl-3H-thiazolo[4,5-b]pyridin-2-ones, varying the substituent on a C-7 phenyl ring led to significant differences in antimicrobial activity. mdpi.com
Key findings from these studies indicate:
Electron-donating groups: The presence of a methoxy (B1213986) group on the C-7 phenyl ring (e.g., 7-(4-Methoxyphenyl)) was found to be beneficial for activity. mdpi.com
Electron-withdrawing groups: Halogen substitutions, such as chloro and fluoro groups, on the C-7 phenyl ring also resulted in compounds with potent inhibitory effects against pathogenic bacteria. Specifically, a compound bearing a 3-chloro-4-fluorophenyl group at the C-7 position exhibited the most potent activity against Pseudomonas aeruginosa and Escherichia coli. mdpi.com
| Compound ID | C-7 Substituent (R) | P. aeruginosa | E. coli |
|---|---|---|---|
| 3a | 4-Methoxyphenyl | 0.84 | 0.84 |
| 3c | 4-Chlorophenyl | 0.42 | 0.42 |
| 3f | 4-Fluorophenyl | 0.43 | 0.43 |
| 3g | 3-Chloro-4-fluorophenyl | 0.21 | 0.21 |
Influence of Modifications to the 2-Hydrazinyl Moiety
The 2-hydrazinyl group is a versatile functional handle that can be readily modified to generate a diverse library of derivatives, including hydrazones, acylhydrazides, and cyclized heterocycles. While direct SAR studies on 2-hydrazinyl-thiazolo[4,5-b]pyridine are limited, research on structurally related (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide provides valuable insights into how modifications of a hydrazide moiety can influence biological activity, particularly antioxidant properties. researchgate.net
In one study, the terminal amino group of the hydrazide was acylated with various aliphatic and aromatic chloroanhydrides. The SAR analysis revealed that acylation with aliphatic chloroanhydrides resulted in compounds with enhanced antioxidant potency compared to those acylated with aromatic chloroanhydrides. researchgate.net This suggests that the flexibility and electronic nature of the substituent on the hydrazide are important for radical scavenging activity.
Further modifications, such as condensation with aldehydes to form hydrazones or cyclocondensation reactions to form triazole or oxadiazole rings, are common strategies to explore the chemical space around the hydrazinyl group. These transformations significantly alter the steric and electronic properties of the molecule, which can lead to profound changes in biological activity by influencing how the molecule interacts with its target. For example, the formation of hydrazones introduces a Schiff base linkage (-N=CH-), which can participate in hydrogen bonding and coordinate with metal ions, often enhancing biological efficacy.
| Compound Type | Modification | DPPH Scavenging Activity |
|---|---|---|
| Aliphatic Acylhydrazide | Acylation with aliphatic chloroanhydrides | Enhanced |
| Aromatic Acylhydrazide | Acylation with aromatic chloroanhydrides | Moderate |
Conformational Dynamics and Their Role in Biological Interactions
The three-dimensional conformation of thiazolo[4,5-b]pyridine derivatives is paramount for their interaction with biological targets. Molecular docking and computational studies have been employed to understand the binding modes of these compounds and rationalize their SAR. researchgate.netmdpi.com
Molecular docking studies of anti-inflammatory thiazolo[4,5-b]pyridin-2-one derivatives into the active site of cyclooxygenase-2 (COX-2) have shown that the planar heterocyclic core can fit into the enzyme's binding pocket. researchgate.net The orientation is often governed by hydrogen bonds and hydrophobic interactions. For example, substituents at the N-3 and C-5 positions can form key hydrogen bonds with amino acid residues like TYR 385 and SER 530, anchoring the molecule in a favorable conformation for inhibition. researchgate.net
In the context of antimicrobial agents, docking studies against bacterial enzymes such as MurD ligase and DNA gyrase have provided insights into the mechanism of action. mdpi.com The most active compounds were observed to fit snugly into the active sites, stabilized by a network of interactions. For instance, the 3H-thiazolo[4,5-b]pyridine core of one potent derivative was stabilized by Pi-Pi stacking interactions with DNA bases (DG9 and DT8), while substituents on the C-7 phenyl ring formed additional hydrogen bonds and Pi-Alkyl interactions, contributing to the high binding affinity and potent antibacterial activity. mdpi.com These computational models highlight that the molecule's ability to adopt a specific, low-energy conformation that complements the topology of the target's active site is a critical factor for its biological function.
Mechanistic Insights into Biological Activities of Thiazolo 4,5 B Pyridine,2 Hydrazinyl Derivatives
Mechanisms of Enzyme Inhibition
Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been identified as potent inhibitors of several key enzymes, playing a crucial role in various pathological conditions. Their mechanisms of inhibition are diverse and target-specific, ranging from interference with ATP binding in kinases to blocking substrate access in other enzyme families.
Kinase Inhibition: The thiazolo[5,4-b]pyridine (B1319707) scaffold, an isomer of the primary compound, has been extensively studied as a foundation for various kinase inhibitors. researchgate.net The specific binding mode depends on the target kinase. For instance, in phosphoinositide 3-kinase (PI3K), the pyridine (B92270) nitrogen (N-4) of the scaffold acts as a hinge-binding motif. researchgate.netnih.gov In contrast, for Bruton's tyrosine kinase (BTK), it is the thiazole (B1198619) nitrogen (N-1) and the 2-amino group that form critical hydrogen bonding interactions with the kinase hinge region. researchgate.net
Derivatives have been developed to target the ATP-binding sites of several kinases, including:
c-KIT: Certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against c-KIT, including mutants that confer resistance to drugs like imatinib. nih.gov Molecular docking studies suggest these compounds fit well into the hydrophobic binding pocket of the kinase. nih.gov
PI3K: Novel thiazolo[5,4-b]pyridine analogues can fit effectively into the ATP binding pocket of the PI3Kα kinase, establishing a hydrogen bond with the Val851 residue in the hinge region. nih.gov Additional interactions, such as a hydrogen bond between a sulfonamide group on the derivative and Lys802, contribute to the high inhibitory potency. nih.gov
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for BCR-ABL, RAF, and VEGFR2 by functionalizing the 5-position of the thiazolo[5,4-b]pyridine ring to target their respective ATP-binding sites. researchgate.netnih.gov
Acyl-ACP Thioesterase Inhibition: A novel class of 2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-b]pyridines has been identified as strong inhibitors of acyl-ACP thioesterase (FAT). nih.gov This enzyme is crucial in fatty acid biosynthesis. The inhibition of FAT by these compounds has been confirmed through X-ray co-crystal structures and is linked to potent herbicidal activity. researchgate.net
| Enzyme Target | Derivative Type | Mechanism of Inhibition | Key Interactions |
|---|---|---|---|
| c-KIT Kinase | Thiazolo[5,4-b]pyridine | ATP-competitive inhibition | Fits into hydrophobic binding pocket |
| PI3K | Thiazolo[5,4-b]pyridine | ATP-competitive inhibition | H-bond with Val851 in hinge region; interaction with Lys802 |
| Acyl-ACP Thioesterase (FAT) | 2,3-dihydro researchgate.netresearchgate.netthiazolo[4,5-b]pyridine | Blocks substrate access | Confirmed by X-ray co-crystal structure |
| BCR-ABL, RAF, VEGFR2 | Thiazolo[5,4-b]pyridine | ATP-competitive inhibition | Functionalization at the 5-position targets the ATP-binding site |
Molecular Basis of Antiproliferative Actions
The antiproliferative effects of thiazolo[4,5-b]pyridine derivatives are primarily mediated through the induction of apoptosis and the arrest of the cell cycle, preventing cancer cells from dividing and proliferating.
Apoptosis Induction: Several studies have demonstrated that these compounds can trigger programmed cell death in cancer cells. For example, novel 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives have been shown to induce apoptosis in A549 lung cancer cells. nih.gov One potent derivative, compound 2m , led to a significant increase in both early (14.99%) and late (10.63%) apoptotic cell populations. nih.gov The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the loss of mitochondrial membrane potential and the activation of key executioner enzymes like caspase-3. nih.gov Further studies on arylidene-hydrazinyl-thiazoles confirm their ability to induce apoptosis by modulating the expression of Bcl-2 family proteins, specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can halt the progression of the cell cycle. Flow cytometric analysis has shown that treatment with certain thiazole-based compounds can cause a robust arrest at the G2/M phase of the cell cycle. nih.gov For instance, a Pd(ii) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine was found to induce a significant cell cycle arrest in the G2/M phase in HCT-116 cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their division. The mechanism for this G2/M arrest is often linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.gov Other derivatives have been shown to induce cell cycle arrest at the G1/S checkpoint, preventing the initiation of DNA replication. nih.gov
| Mechanism | Key Events | Affected Cell Lines | Example Derivative Class |
|---|---|---|---|
| Apoptosis Induction | Loss of mitochondrial membrane potential | A549 (Lung) | 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole |
| Activation of caspase-3/7 | MCF-7 (Breast), BxPC-3 (Pancreatic) | Arylidene-hydrazinyl-thiazoles | |
| Modulation of Bcl-2 and Bax expression | MCF-7 (Breast) | Arylidene-hydrazinyl-thiazoles | |
| Cell Cycle Arrest | Arrest at G2/M phase | HCT-116 (Colon) | Pd(ii) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine |
| Arrest at G1/S phase | MCF-7 (Breast) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones |
Mechanistic Pathways of Antimicrobial Activity
Thiazolo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity through the inhibition of essential enzymes in bacteria and fungi, disrupting critical cellular processes.
Antibacterial Mechanisms: The antibacterial action of these compounds is often attributed to the inhibition of enzymes involved in cell wall synthesis and DNA replication.
MurB and MurD Inhibition: Molecular docking studies have predicted that thiazolo[4,5-b]pyridin-5-ones inhibit the E. coli MurB enzyme. researchgate.net MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Other studies have investigated interactions with MurD, another key enzyme in this pathway. researchgate.net
DNA Gyrase Inhibition: DNA gyrase is a topoisomerase that is vital for bacterial DNA replication, and it serves as a well-established target for antibiotics. Thiazolo[4,5-b]pyridine derivatives have been evaluated through molecular docking as potential inhibitors of DNA gyrase, with some compounds showing strong binding energies comparable to reference drugs like ciprofloxacin. researchgate.netnih.gov
Antifungal Mechanisms: The primary mechanism for the antifungal activity of this class of compounds is the inhibition of ergosterol (B1671047) biosynthesis.
14α-Lanosterol Demethylase Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The enzyme 14α-lanosterol demethylase (CYP51) is a key player in the ergosterol biosynthesis pathway. researchgate.netnih.gov Docking studies suggest that thiazolo[4,5-b]pyridin-5-ones act by inhibiting this enzyme. researchgate.net This mechanism is similar to that of azole antifungals, which bind to the heme iron in the enzyme's active site, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. researchgate.netnih.gov
Radical Scavenging Mechanisms in Antioxidant Activity
Many thiazolo[4,5-b]pyridine derivatives demonstrate significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The most common method to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netrsc.orgresearchgate.net
The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen radical from an antioxidant molecule, it becomes a stable, diamagnetic molecule (DPPH-H), and the solution's color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. rsc.org
The radical scavenging mechanism of thiazolo[4,5-b]pyridine,2-hydrazinyl- derivatives likely involves the donation of a hydrogen atom from the hydrazinyl (-NH-NH2) moiety or from phenolic hydroxyl groups if present on other parts of the molecule. The resulting radical on the thiazolopyridine derivative is stabilized by resonance within the fused aromatic ring system. The presence of electron-donating groups on the pyridine or an attached phenyl ring can enhance this activity by increasing the stability of the resulting radical. Studies have shown that specific substitutions, such as benzylidene-hydrazide fragments with methoxy (B1213986) groups on a benzene (B151609) ring at the N3 position, can significantly enhance the free radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. rsc.org
Anti-inflammatory Action Mechanisms
The anti-inflammatory properties of thiazolo[4,5-b]pyridine derivatives are believed to be mediated primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
The most common preclinical model to assess this activity is the carrageenan-induced rat paw edema model, a standard test for acute inflammation. researchgate.netmdpi.comresearchgate.net In this model, the injection of carrageenan induces an inflammatory response characterized by swelling (edema). Administration of thiazolo[4,5-b]pyridine derivatives has been shown to significantly reduce this swelling, with some compounds demonstrating potency comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. researchgate.netmdpi.com
The underlying mechanism is linked to the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Molecular docking studies have been performed to explore the interactions between thiazolo[4,5-b]pyridine derivatives and the active sites of COX-1 and COX-2. These in silico studies help to predict and rationalize the inhibitory potential of the synthesized compounds, suggesting that they can bind to the active site of COX enzymes, thereby blocking prostaglandin (B15479496) synthesis and exerting their anti-inflammatory effects. Some thiazole-containing compounds have been shown to be selective inhibitors of COX-2, which is an attractive feature as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Interactions with Biomolecular Targets
Beyond enzyme inhibition, thiazolo[4,5-b]pyridine derivatives can exert their biological effects by directly interacting with other crucial biomolecules, most notably nucleic acids.
While specific studies on the interaction of these compounds with RNA are less common, the general principles of small molecule-RNA recognition suggest that interactions are driven more by hydrogen bonding and stacking forces than by hydrophobicity. mdpi.com The aromatic nature of the thiazolo[4,5-b]pyridine core could facilitate stacking interactions with RNA bases, while the hydrazinyl group and other substituents could participate in hydrogen bonding with the sugar-phosphate backbone or the bases of the RNA molecule. mdpi.com
Computational and Theoretical Chemistry Studies of Thiazolo 4,5 B Pyridine,2 Hydrazinyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of thiazolo[4,5-b]pyridine (B1357651) derivatives at the electronic level. These calculations are foundational for understanding the molecule's behavior and characteristics. kbhgroup.inresearchgate.net
DFT methods are used to determine the optimized molecular geometry and electronic parameters of thiazole-containing compounds. kbhgroup.innih.gov Calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, provide a detailed picture of the molecule's electronic landscape. kbhgroup.inresearchgate.net
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial descriptors of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity and easier electronic transitions. kbhgroup.innih.gov For instance, in studies of related 2-(2-hydrazineyl)thiazole derivatives, the HOMO-LUMO gap was calculated to explore chemical reactivity and the potential for intramolecular charge transfer. kbhgroup.in
Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. kbhgroup.in In these maps, red-colored regions indicate negative electrostatic potential (electron-rich areas), often associated with heteroatoms like nitrogen and sulfur, which are susceptible to electrophilic attack. Blue-colored regions represent positive potential (electron-poor areas), typically around hydrogen atoms, indicating sites for nucleophilic attack. kbhgroup.in Mulliken atomic charge analysis also provides quantitative insights into the charge density on each atom within the molecule. kbhgroup.in
Table 1: Representative Quantum Chemical Parameters Calculated for Thiazole (B1198619) Derivatives Note: Data is illustrative and based on findings for related thiazole structures.
| Parameter | Description | Typical Finding | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.3 eV | nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.01 to -0.6 eV | nih.gov |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. | kbhgroup.in |
| Dipole Moment | Measure of the overall polarity of the molecule. | Varies depending on substituents. | kbhgroup.in |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Visible) of molecules. bohrium.com By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths. kbhgroup.inbohrium.com These theoretical spectra are often calculated in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects, which can cause shifts in absorption bands. bohrium.com The calculated results are frequently compared with experimental data to validate the computational method and aid in the assignment of experimental absorption bands. kbhgroup.inresearchgate.net
Similarly, DFT calculations can predict vibrational frequencies (IR spectra). The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a good correlation with experimental IR spectra and aiding in the assignment of vibrational modes. kbhgroup.in
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for rational drug design and for understanding the potential mechanism of action of biologically active molecules like thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov
Docking simulations place the thiazolo[4,5-b]pyridine ligand into the active site of a target protein and score the different binding poses based on their binding affinity or energy. nih.gov This score, typically expressed in kcal/mol, estimates the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. nih.govnih.gov
Studies on various thiazolo[4,5-b]pyridine and related thiazolyl-pyridine hybrids have explored their binding to a range of biological targets. nih.govresearchgate.net For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore potential anti-inflammatory activity, and kinases such as Epidermal Growth Factor Receptor (EGFR) to investigate anticancer potential. nih.govresearchgate.netresearchgate.net The results of these simulations help in pre-selecting the most promising compounds for further in vitro and in vivo testing. researchgate.netresearchgate.netnih.gov
Table 2: Examples of Molecular Docking Targets for Thiazolo[4,5-b]pyridine Scaffolds Note: This table summarizes findings from various derivatives within the thiazolo[4,5-b]pyridine class.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Application | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyridin-5-ones | E. coli MurB | Not specified | Antibacterial | researchgate.net |
| Thiazolo[4,5-b]pyridin-2-ones | Cyclooxygenase-2 (COX-2) | Not specified | Anti-inflammatory | researchgate.netresearchgate.net |
| Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -24.22 | Anticancer | nih.gov |
| Thiazolyl-Pyrazole Derivatives | EGFR Kinase | -3.4 | Anticancer | nih.gov |
Beyond predicting binding affinity, docking simulations provide detailed 3D models of the ligand-receptor complex, revealing key intermolecular interactions that stabilize the binding. nih.gov These interactions are critical for understanding the structure-activity relationship (SAR).
Common interactions identified for thiazolo[4,5-b]pyridine derivatives include:
Hydrogen Bonding: The nitrogen atoms of the pyridine (B92270) and thiazole rings, as well as the amine/hydrazinyl groups, frequently act as hydrogen bond acceptors or donors, forming crucial bonds with amino acid residues in the receptor's active site, such as Asp, Lys, and Gln. nih.govnih.gov
Hydrophobic Interactions: The aromatic rings of the thiazolo[4,5-b]pyridine core can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phe, Tyr, and Trp within the binding pocket. nih.gov
For example, docking studies of certain thiazolyl-pyridine hybrids against EGFR revealed that the amine moiety attached to the pyridine ring forms a hydrogen bond with the amino acid residue Asp831, which is a key interaction for binding. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are often performed after docking to validate the predicted binding pose and to gain a more realistic understanding of the interactions in a simulated physiological environment.
MD simulations can also be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These studies are crucial for confirming that the interactions identified in docking are maintained in a dynamic system, thereby increasing confidence in the predicted binding mode. nih.gov
In Silico Prediction of Physico-chemical and ADME-related Parameters (e.g., lipophilicity, solubility)
In silico tools have become indispensable in modern drug discovery for the early assessment of a compound's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net These computational models predict key physicochemical parameters that govern a molecule's behavior in a biological system. For Thiazolo[4,5-b]pyridine, 2-hydrazinyl-, a hypothetical ADME profile can be generated using various computational methods to estimate its drug-likeness.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption and distribution. farmaciajournal.com It describes the tendency of a compound to partition between a lipid and an aqueous phase. A balanced LogP value is often sought, as high lipophilicity can lead to poor solubility and increased metabolic turnover, while low lipophilicity may hinder membrane permeability. nih.gov For Thiazolo[4,5-b]pyridine, 2-hydrazinyl-, the predicted LogP values would likely fall within a range suitable for potential drug candidates, as is often observed for other thiazole derivatives. nih.gov
Aqueous solubility is another fundamental property affecting drug absorption. Poorly soluble compounds often exhibit low bioavailability. Computational models can predict the solubility of Thiazolo[4,5-b]pyridine, 2-hydrazinyl- in water, providing an early indication of potential formulation challenges. The introduction of the hydrazinyl group is expected to influence its solubility profile when compared to the parent thiazolo[4,5-b]pyridine scaffold.
Other important ADME-related parameters that can be predicted include the number of hydrogen bond donors and acceptors, molecular weight, and the topological polar surface area (TPSA). These parameters are often used in conjunction with guidelines like Lipinski's Rule of Five to assess the oral bioavailability of a compound. plos.org A hypothetical prediction of these parameters for Thiazolo[4,5-b]pyridine, 2-hydrazinyl- is presented in the table below.
| Parameter | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.5 - 3.0 | Indicates balanced lipophilicity for good absorption and distribution. |
| Aqueous Solubility | Moderately Soluble | Suggests acceptable dissolution in physiological fluids. |
| Hydrogen Bond Donors | 2-3 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3-4 | Affects solubility and interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 80-100 Ų | Predicts cell permeability and oral absorption. |
This table presents hypothetical data based on the analysis of similar compounds and is intended for illustrative purposes.
Hirshfeld Surface Analysis for Intermolecular Packing and Crystal Engineering
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent contacts, which are crucial for crystal packing and stability. semanticscholar.org For Thiazolo[4,5-b]pyridine, 2-hydrazinyl-, a Hirshfeld surface analysis would reveal the key interactions that govern its solid-state structure.
For Thiazolo[4,5-b]pyridine, 2-hydrazinyl-, the presence of the hydrazinyl group and the nitrogen atoms in the pyridine and thiazole rings would likely lead to a rich network of intermolecular hydrogen bonds, primarily of the N-H···N and N-H···S types. These strong interactions would play a significant role in the crystal packing. Other important interactions would include H···H, C···H, and π-π stacking interactions between the aromatic rings. nih.gov
A hypothetical breakdown of the intermolecular contacts for Thiazolo[4,5-b]pyridine, 2-hydrazinyl-, as would be derived from a Hirshfeld surface analysis, is presented in the following table.
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 40-50% | Represents the most abundant contacts, typical for organic molecules. |
| N···H | 20-30% | Indicates the presence of strong hydrogen bonding interactions. |
| C···H | 10-15% | Reflects weaker C-H···π and other van der Waals interactions. |
| S···H | 5-10% | Suggests the involvement of the sulfur atom in weak hydrogen bonding. |
| N···C | 3-5% | Minor contributions from van der Waals interactions. |
| Other | < 5% | Includes contacts like C···C, N···N, etc. |
This table presents hypothetical data based on the analysis of similar compounds and is intended for illustrative purposes.
Understanding these intermolecular interactions is fundamental for crystal engineering, as it allows for the rational design of crystalline materials with desired properties, such as improved stability, solubility, and bioavailability.
Advanced Academic Applications and Research Trajectories
Development as Building Blocks for Complex Heterocyclic Scaffolds
The thiazolo[4,5-b]pyridine (B1357651) core is a valuable starting point for the synthesis of more elaborate molecular architectures due to its multiple reactive sites that allow for wide-ranging modifications. dmed.org.ua The introduction of a 2-hydrazinyl group provides a particularly useful nucleophilic handle for constructing a variety of complex heterocyclic systems. This functionality can readily react with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, pyrazoles, and other annulated ring systems.
Researchers have demonstrated numerous synthetic strategies for building upon the thiazolo[4,5-b]pyridine scaffold. Methodologies such as the Friedländer reaction, Thorpe-Ziegler cyclization, and various multicomponent reactions are employed to construct diverse libraries of substituted thiazolopyridines. researchgate.netacs.orgscite.ai For instance, a traceless solid-phase synthesis has been developed to efficiently generate 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives, showcasing the adaptability of the core structure for combinatorial chemistry and the generation of drug-like molecules. acs.orgscite.ai The 2-hydrazinyl derivative is an ideal substrate for such synthetic expansions, enabling the facile introduction of further diversity and complexity. The condensation of the hydrazinyl group with dicarbonyl compounds, for example, can lead to the formation of fused pyridazinyl or triazinyl rings, creating novel polycyclic aromatic systems with unique electronic and biological properties.
Design of Chemical Probes for Biological System Interrogation
The inherent fluorescence properties of many heterocyclic systems make the thiazolo[4,5-b]pyridine scaffold an attractive candidate for the development of chemical probes. These probes are instrumental in visualizing and quantifying biological molecules and processes in living systems. The development of fluorescent probes based on this scaffold allows for the interrogation of cellular environments with high sensitivity and selectivity.
A notable example is the development of a novel thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, designed for the selective detection of zinc ions (Zn²⁺). This probe demonstrates a significant fluorescent enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺, forming a 1:1 complex. The probe exhibits high selectivity for zinc over other biologically relevant cations and has a low detection limit. Furthermore, live-cell imaging experiments confirmed that 2-HPTP is membrane-permeable and can be used to monitor changes in intracellular Zn²⁺ concentrations, with specific accumulation in lysosomes. Its utility was further demonstrated in vivo using the nematode C. elegans as a model organism. The success of this Zn²⁺ sensor underscores the potential of the thiazolo[4,5-b]pyridine core in creating a new class of chemical probes for various biological targets. The general interest in the fluorescence properties of related scaffolds, such as isothiazolo[4,5-b]pyridines, further supports the potential for developing functional dyes and probes from this class of compounds. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembly
While specific research on the supramolecular chemistry of 2-hydrazinyl-thiazolo[4,5-b]pyridine is not yet extensively documented, the molecular structure possesses key features that make it a promising candidate for such investigations. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions can lead to the spontaneous formation of large, well-ordered structures known as self-assemblies.
The thiazolo[4,5-b]pyridine ring system, with its aromatic character and multiple nitrogen heteroatoms, can participate in both hydrogen bonding (as an acceptor) and π-π stacking interactions. The 2-hydrazinyl group is a potent hydrogen bond donor and acceptor. This combination of functionalities provides a strong basis for designing molecules that can self-assemble into predictable supramolecular architectures like gels, liquid crystals, or discrete nanoscale objects. The dynamic and reversible nature of these non-covalent bonds could allow for the creation of "smart" materials that respond to external stimuli such as pH, temperature, or light. nih.gov The exploration of this area could lead to novel applications in drug delivery, sensing, and catalysis, representing a fertile ground for future research. nih.gov
Potential in Functional Materials Science
The unique photophysical and electronic properties of fused heterocyclic systems are of great interest in the field of materials science. Related scaffolds, such as thiazolo[5,4-d]thiazole (B1587360) (an isomer of the core ring system), have been extensively studied as building blocks for organic semiconductors and optoelectronic devices. rsc.org These materials are valued for their high oxidative stability, rigid planar structure, and electron-deficient nature, which facilitates efficient intermolecular π-π overlap and charge transport. rsc.org
Derivatives of the thiazolopyridine and thiazolothiazole families have found applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent dyes for solid-state lighting. rsc.org By strategically modifying the substituents on the thiazolo[4,5-b]pyridine core, it is possible to tune its electronic energy levels (HOMO/LUMO) and, consequently, its optical and electrical properties. For example, functionalization can alter the absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility. The 2-hydrazinyl group can serve as a synthetic anchor to attach other electronically active moieties, creating donor-acceptor type molecules with tailored properties for specific applications in plastic electronics. rsc.org Given the promising results from related scaffolds, a systematic investigation into the material properties of 2-hydrazinyl-thiazolo[4,5-b]pyridine derivatives is a compelling trajectory for future research.
Q & A
Q. What are the common synthetic methodologies for preparing Thiazolo[4,5-b]pyridine-2-hydrazinyl derivatives?
The synthesis typically involves cyclocondensation reactions. For instance, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives are synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidine-2 with acetylacetone in methanol using sodium methylate as a catalyst . Hydrazide-functionalized derivatives are further modified through acylation with aliphatic or aromatic chloroanhydrides in dioxane or ethanol, yielding compounds with enhanced bioactivity .
Q. How are Thiazolo[4,5-b]pyridine derivatives characterized structurally?
Key techniques include:
- 1H-NMR spectroscopy : Identifies protons in the hydrazide group (δ ~9.8 ppm) and substituents like methyl or aryl groups .
- IR spectroscopy : Detects N–H stretching (~3,400 cm⁻¹) and C=O/C=N vibrations (~1,650 cm⁻¹) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z = 248 for 3,5-diphenylcyclohex-2-enone derivatives) .
- X-ray crystallography : Resolves crystal packing and π–π interactions (e.g., planar methoxyphenyl groups with dihedral angles <10°) .
Q. What biological activities are associated with Thiazolo[4,5-b]pyridine-2-hydrazinyl derivatives?
These compounds exhibit:
- Antioxidant activity : Inhibition of DPPH radicals (IC₅₀ values reported via UV-Vis assays) .
- Anti-inflammatory effects : Reduction of exudative inflammation in murine models .
- Antimicrobial and antitumor potential : Structural analogs show activity against Gram-positive bacteria and cancer cell lines .
Advanced Research Questions
Q. How do substituents on the hydrazide group influence antioxidant activity?
Acylation with aliphatic chloroanhydrides (e.g., chloroacetyl) enhances radical scavenging compared to aromatic counterparts. For example, compounds with oxadiazole substituents (e.g., 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propionitrile) show higher potency due to improved electron-withdrawing effects . In contrast, rhodanine or arylidene groups offer minimal activity improvements .
Q. What reaction conditions optimize the synthesis of Thiazolo[4,5-b]pyridine scaffolds?
- Solvent choice : Ethanol or dioxane improves yields in nucleophilic substitutions (e.g., 96% ethanol for hetarylsulfanyl derivatives) .
- Catalysts : Sodium methylate in methanol accelerates cyclocondensation over 5 days, achieving >80% yields .
- Temperature : Reflux conditions (30–60 min) are critical for alkylation or acylation without ring degradation .
Q. How can computational methods predict biological targets for Thiazolo[4,5-b]pyridine derivatives?
Swiss Target Prediction identifies potential protein targets (e.g., kinase inhibitors or GPCRs) by analyzing compound scaffolds. For thiazoloquinoxaline analogs, top predictions include carbonic anhydrases and phosphodiesterases . Molecular docking studies further validate interactions with active sites, guiding lead optimization .
Q. What mechanistic insights explain the antioxidant activity of these compounds?
The hydrazide group acts as a radical scavenger via 1,4-conjugate addition to DPPH radicals. Electron-deficient substituents (e.g., oxadiazole) stabilize the resulting intermediates, enhancing activity. Kinetic studies using UV-Vis spectroscopy (λ = 517 nm) quantify radical inhibition rates .
Q. Are there contradictions in reported structure-activity relationships (SAR) for Thiazolo[4,5-b]pyridines?
Yes. While 2-phenyl substituents in thiazolo[4,5-b]pyrazines show no amplification of phleomycin activity , similar groups in thiazolo[4,5-c]pyridines exhibit comparable bioactivity to pyrazine analogs . These discrepancies highlight the need for systematic SAR studies across heterocyclic systems.
Q. How is in vivo efficacy evaluated for anti-inflammatory Thiazolo[4,5-b]pyridine derivatives?
Murine models of carrageenan-induced paw edema are used. Compounds like 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propionitrile reduce edema volume by 40–60% at 50 mg/kg doses, measured via plethysmometry . Histopathological analysis further confirms reduced neutrophil infiltration .
Q. What strategies improve the solubility and bioavailability of these derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
